[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](3,6,7-trimethyl-1-benzofuran-2-yl)methanone
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Overview
Description
2-[1-(3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzofuran ring, a piperidine ring, and a benzothiazole ring
Preparation Methods
The synthesis of 2-[1-(3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
2-[1-(3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzofuran and benzothiazole rings are known to interact with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzofuran and benzothiazole derivatives. For example:
2-(4H)-Benzofuranone: Known for its antimicrobial activity.
Benzofuran with triazolo-thiadiazine: Exhibits good antimicrobial activity. Compared to these compounds, 2-[1-(3,6,7-TRIMETHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is unique due to its combined structural features, which may confer distinct biological and chemical properties
Properties
Molecular Formula |
C24H24N2O2S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3,6,7-trimethyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C24H24N2O2S/c1-14-8-9-18-16(3)22(28-21(18)15(14)2)24(27)26-12-10-17(11-13-26)23-25-19-6-4-5-7-20(19)29-23/h4-9,17H,10-13H2,1-3H3 |
InChI Key |
FEUWJFZKILTHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4)C)C |
Origin of Product |
United States |
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